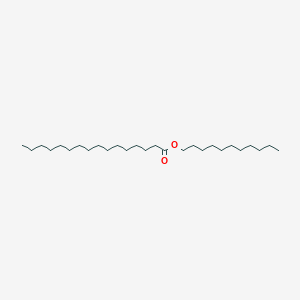
Undecyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl hexadecanoate is an aliphatic ester, specifically a fatty ester, that has been synthesized and studied for its various properties and applications. It is a colorless compound that forms crystals with a melting point of 82ºC . This compound is derived from natural sources and has been synthesized in laboratories for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecyl hexadecanoate can be accomplished through the utilization of microwave energy. The process involves the esterification of undecanol with hexadecanoic acid. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for the efficient mixing of reactants and the application of microwave energy. This method ensures a consistent and high-yield production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Esterification and transesterification reactions are common, where the ester group is replaced by another ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid or base catalysts are often employed in esterification and transesterification reactions.
Major Products Formed
Oxidation: Hexadecanoic acid and undecanoic acid.
Reduction: Undecanol and hexadecanol.
Substitution: Various esters depending on the reactants used.
Applications De Recherche Scientifique
Undecyl hexadecanoate has been studied for its applications in various fields:
Chemistry: Used as a model compound in the study of esterification and transesterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of undecyl hexadecanoate involves its interaction with biological membranes. As a fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decyl 8-hydroxyheptadecanoate
- 2,3-dihydroxypropyl hexadecanoate
Comparison
Undecyl hexadecanoate is unique due to its specific ester linkage and chain length, which confer distinct physical and chemical properties. Compared to decyl 8-hydroxyheptadecanoate and 2,3-dihydroxypropyl hexadecanoate, this compound has a higher melting point and different solubility characteristics .
Propriétés
Numéro CAS |
42232-28-0 |
|---|---|
Formule moléculaire |
C27H54O2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
undecyl hexadecanoate |
InChI |
InChI=1S/C27H54O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27(28)29-26-24-22-20-18-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
NCSMRDAYUUPTTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


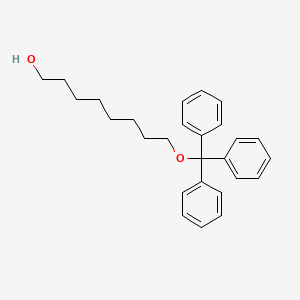
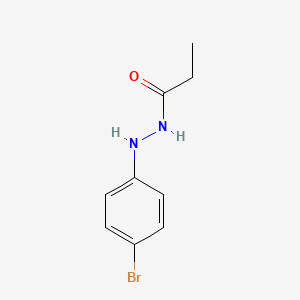
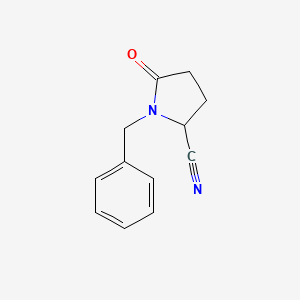
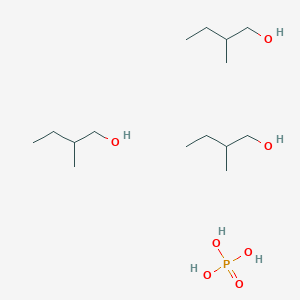
![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)

![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
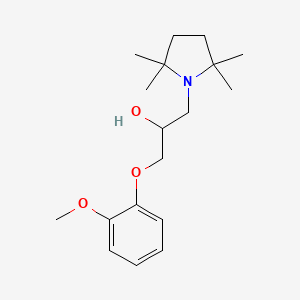

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
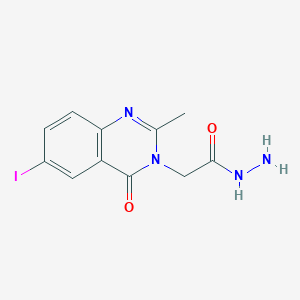
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
